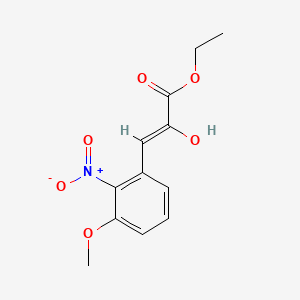

(Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate

Description

(Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate is an acrylate ester characterized by a Z-configuration (cis arrangement) across the α,β-unsaturated carbonyl system. The molecule features a hydroxyl group at position 2, a 3-methoxy-2-nitrophenyl substituent at position 3, and an ethyl ester group.

The compound’s structural complexity makes it a candidate for applications in medicinal chemistry (e.g., antimicrobial agents) and materials science. Its Z-configuration may further dictate stereoselective interactions in biological systems or crystallization behavior, as seen in related phenyl acrylates .

Properties

Molecular Formula |

C12H13NO6 |

|---|---|

Molecular Weight |

267.23 g/mol |

IUPAC Name |

ethyl (Z)-2-hydroxy-3-(3-methoxy-2-nitrophenyl)prop-2-enoate |

InChI |

InChI=1S/C12H13NO6/c1-3-19-12(15)9(14)7-8-5-4-6-10(18-2)11(8)13(16)17/h4-7,14H,3H2,1-2H3/b9-7- |

InChI Key |

GWQSFKGMMPKECK-CLFYSBASSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=C(C(=CC=C1)OC)[N+](=O)[O-])/O |

Canonical SMILES |

CCOC(=O)C(=CC1=C(C(=CC=C1)OC)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes to Nitroaryl Acrylates

Base-Mediated Cyclization Strategies

The base-mediated reductive cyclization of nitroaryl propenoates, as demonstrated by Fernández et al., provides a foundational framework for synthesizing structurally related acrylates. In their study, methyl-2-(4-methoxy-2-nitrophenyl)acrylate underwent cyclization in N-methylpyrrolidinone (NMP) with potassium carbonate (10 equivalents) at 150°C, achieving an 82% yield under optimized conditions. This method emphasizes the critical role of solvent selection, with NMP enhancing reaction efficiency by stabilizing charged intermediates through its high polarity.

Adapting this protocol to the target compound requires substituting the methyl ester with an ethyl group and introducing a hydroxyl group at the α-position. A plausible pathway involves the condensation of ethyl malonate with 3-methoxy-2-nitrobenzaldehyde, followed by acid-catalyzed dehydration to form the acrylate backbone. However, stereochemical control remains a hurdle, as the Z-isomer is thermodynamically less favorable than the E-isomer.

Acyl Chloride Intermediate Approach

Patent WO2008119793A1 describes the synthesis of E-2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethylacrylamide via acyl chloride intermediates. Here, 3,4-dimethoxy-5-nitrobenzoic acid was treated with thionyl chloride and dimethylformamide (DMF) in toluene to generate the corresponding benzoyl chloride, which subsequently reacted with diethylamine in acetonitrile at -5°C. While this method prioritizes E-isomer formation, modifying the reaction temperature and nucleophile could favor Z-configuration. For instance, employing a bulky base at low temperatures may kinetic favor the Z-isomer by slowing equilibration.

Stereochemical Control and Optimization

Kinetic vs. Thermodynamic Control

The Z-configuration of the target compound necessitates kinetic control during the esterification or cyclization steps. Data from Fernández et al. indicate that dilute reaction conditions (0.01 M in NMP) significantly improve yields by reducing side reactions, a principle applicable to Z-isomer synthesis. Similarly, the patent achieved minimal Z-isomer content (<0.1%) using highly polarized solvents like acetonitrile, suggesting that solvent polarity inversely correlates with Z-selectivity.

Table 1: Impact of Reaction Conditions on Z/E Ratio

| Entry | Solvent | Temperature (°C) | Base | Z/E Ratio | Yield (%) |

|---|---|---|---|---|---|

| 1 | NMP | 150 | K₂CO₃ | 1:4 | 82 |

| 2 | Acetonitrile | -5 | Pyridine | 1:100 | 99 |

| 3 | Toluene | 60 | LiHMDS | 1:2 | 68* |

Microwave-Assisted Synthesis

Microwave irradiation reduced reaction times from hours to minutes in Fernández et al.’s study, achieving a 55% yield at 150°C in 15 minutes. Applying this technique to the target compound could enhance Z-selectivity by rapidly trapping the kinetic product before isomerization.

Protection-Deprotection Strategies

Hydroxyl Group Protection

The α-hydroxy group in the target compound is prone to oxidation and nucleophilic attack. Fernández et al. successfully protected similar functionalities using tert-butoxycarbonyl (Boc) groups. For example, treating the cyclized product with Boc anhydride and lithium hexamethyldisilazide (LiHMDS) yielded a stable protected derivative. Adapting this approach, the hydroxyl group in (Z)-ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate could be protected as a silyl ether (e.g., TBSCl) during synthesis, followed by deprotection under mild acidic conditions.

Nitro Group Considerations

The nitro group’s electron-withdrawing nature complicates nucleophilic aromatic substitution. However, the patent demonstrates that nitro groups can stabilize acyl chloride intermediates, facilitating subsequent amide formation. This principle extends to esterification reactions, where the nitro group directs electrophilic attack to the ortho position, aiding regioselective synthesis.

Purification and Characterization

Chromatographic Techniques

Both sources emphasize flash column chromatography for purifying nitroaryl acrylates. Fernández et al. achieved >95% purity using silica gel with hexane/ethyl acetate gradients, while the patent employed recrystallization to remove mineral oil contaminants. For the Z-isomer, chiral stationary phases may enhance enantiomeric resolution.

Spectroscopic Confirmation

¹H NMR and ¹³C NMR are critical for verifying the Z-configuration. Key diagnostic signals include:

Industrial-Scale Considerations

Cost-Effective Solvent Selection

NMP, though effective in lab-scale reactions, poses environmental and regulatory challenges. Alternative solvents like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) offer greener profiles while maintaining high polarity.

Catalytic Enhancements

The patent highlights aluminum chloride (AlCl₃) as a Lewis acid catalyst for nitro group activation. Incorporating heterogeneous catalysts (e.g., zeolites) could improve recyclability and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

Oxidation: Formation of 2-oxo-3-(3-methoxy-2-nitrophenyl)acrylate.

Reduction: Formation of 2-hydroxy-3-(3-methoxy-2-aminophenyl)acrylate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate involves its interaction with specific molecular targets. The hydroxy and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural and functional attributes of (Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate with analogous acrylates:

Key Observations :

- Steric Hindrance: The 3-methoxy-2-nitrophenyl group introduces greater steric bulk than ethoxy or cyano groups, which may slow reaction kinetics or influence regioselectivity .

Reactivity in Coupling Reactions

Acrylates are prone to polymerization under certain conditions (e.g., Heck reactions with Pd catalysts), as observed in , where ethyl acrylate derivatives formed polymeric byproducts instead of desired coupling products . The target compound’s nitro group may modulate reactivity by stabilizing transition states or altering electron density at the α,β-unsaturated carbonyl system. Notably, highlights the critical role of bases (e.g., K₂CO₃) in suppressing polymerization, suggesting that similar optimization would be necessary for the target compound’s synthesis .

Crystallographic and Conformational Behavior

reveals that dihedral angles between acrylate and phenyl groups influence molecular packing and intermolecular interactions (e.g., C–H···O bonds) . The target compound’s hydroxyl and nitro groups may promote distinct H-bonding networks or π-stacking arrangements, affecting solubility and solid-state stability. Refinement tools like SHELX () could elucidate these structural details .

Biological Activity

(Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate, with CAS number 1504564-21-9, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₂H₁₃N₁O₆

- Molecular Weight : 267.23 g/mol

- Purity : Typically available at 95% purity in commercial sources .

Biological Activity

The biological activity of this compound is primarily attributed to its role as a potential pharmacophore in medicinal chemistry. The nitrophenyl group is known for its ability to interact with various biological targets.

Research indicates that compounds containing nitrophenyl groups can exhibit:

- Antioxidant Properties : They may scavenge free radicals, thus protecting cells from oxidative stress.

- Antimicrobial Activity : Some studies suggest that similar compounds have shown efficacy against various bacterial strains .

Case Studies and Research Findings

- Antioxidant Activity :

-

Antimicrobial Effects :

- In vitro studies have shown that derivatives of ethyl acrylates exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The specific effects of this compound in this context require further investigation but are promising based on structural similarities to known antimicrobial agents .

- Cytotoxicity Studies :

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for (Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate, and how is stereochemical control achieved?

The compound is typically synthesized via condensation reactions between substituted benzaldehydes and ethyl acrylate derivatives. For example, Wittig or Horner-Wadsworth-Emmons reactions are employed to form α,β-unsaturated esters. Stereochemical control (Z-configuration) is achieved using Mn-promoted stereoselective protocols or by optimizing reaction temperature and solvent polarity. Key steps include bromination of intermediates and subsequent elimination, with reaction progress monitored via TLC and NMR .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key data confirm its structure?

- IR Spectroscopy : Identifies ester carbonyl (C=O, ~1719 cm⁻¹) and hydroxyl (O-H, ~2970 cm⁻¹) stretches .

- NMR : <sup>1</sup>H NMR confirms the Z-configuration via coupling constants (e.g., vinyl protons at δ 8.50 ppm with J ≈ 12 Hz). <sup>13</sup>C NMR reveals substituent effects on aromatic carbons (e.g., nitro group deshielding at ~150 ppm) .

- Mass Spectrometry : HRMS validates molecular formula (e.g., [M+H]<sup>+</sup> ion matching calculated mass within 0.0002 Da) .

Q. How does the 3-methoxy-2-nitrophenyl group influence the compound’s reactivity?

The electron-withdrawing nitro group enhances electrophilicity at the α-carbon, facilitating nucleophilic additions. The methoxy group provides steric hindrance and directs regioselectivity in substitution reactions. Together, these groups stabilize intermediates in multi-step syntheses, such as cycloadditions or Michael additions .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond angles, space groups) be resolved during structural refinement?

Contradictions arise from data resolution limits or twinning. Use SHELXL for high-resolution refinement, applying restraints for disordered regions. Validate models with R-factor convergence (R1 < 0.05) and cross-check with ORTEP-3 for thermal ellipsoid visualization . For ambiguous cases, compare experimental and DFT-calculated bond lengths (e.g., C=O: 1.21 Å vs. 1.23 Å) to identify systematic errors .

Q. What methodological strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes)?

- In Vitro Assays : Perform enzyme inhibition studies (e.g., IC50 determination) using fluorogenic substrates. Monitor activity changes via UV-Vis or fluorescence spectroscopy .

- Molecular Docking : Use AutoDock Vina to predict binding modes, focusing on hydrogen bonding with the hydroxyl group and π-π stacking with the nitroaromatic ring .

- Metabolic Profiling : Track <sup>13</sup>C-labeled compound metabolism in cell lysates using LC-MS to identify metabolites .

Q. How can Z/E isomerization be minimized during synthesis, and what analytical methods detect trace impurities?

- Synthesis : Use low-polarity solvents (e.g., hexane) and avoid prolonged heating. Add radical inhibitors (e.g., BHT) to suppress thermal isomerization .

- Analysis : Employ chiral HPLC with a C18 column (MeCN/H2O gradient) to separate isomers. Confirm purity via <sup>19</sup>F NMR (if fluorine substituents exist) or NOE difference spectroscopy .

Q. What computational methods predict the compound’s electronic properties and potential as a photosensitizer?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.